3-(甲基磺酰基)吡啶-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

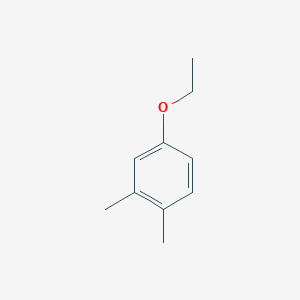

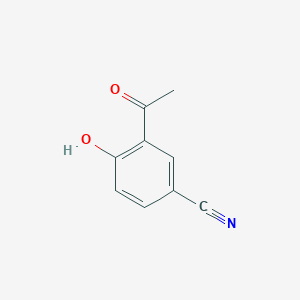

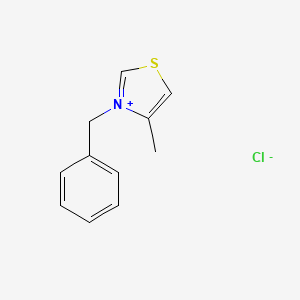

3-(Methylsulfonyl)picolinic acid is a derivative of picolinic acid, which is a pyridine-based compound with a carboxylic acid functional group. The methylsulfonyl group attached to the picolinic acid core adds to the chemical complexity and potential reactivity of the molecule. While the provided papers do not directly discuss 3-(Methylsulfonyl)picolinic acid, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and synthesis of 3-(Methylsulfonyl)picolinic acid.

Synthesis Analysis

The synthesis of related quinoline and picolinic acid derivatives has been reported using various methods. For instance, the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates was achieved using a Bronsted acidic ionic liquid catalyst under solvent-free conditions, which suggests a potential route for synthesizing 3-(Methylsulfonyl)picolinic acid derivatives through similar catalytic processes . Another method involves a tert-butyl hydroperoxide mediated cycloaddition to synthesize 3-arylsulfonylquinoline derivatives, which could be adapted for the synthesis of 3-(Methylsulfonyl)picolinic acid by altering the starting materials . Additionally, a cascade halosulfonylation of 1,7-enynes has been used to synthesize densely functionalized quinolinones, indicating that radical-triggered cyclization could be a viable synthetic route .

Molecular Structure Analysis

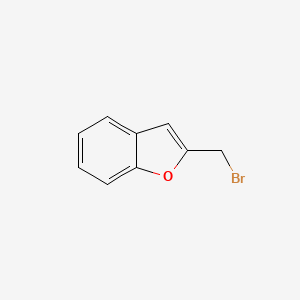

The molecular structure of 3-(Methylsulfonyl)picolinic acid would be expected to include a pyridine ring with a carboxylic acid group at the 3-position and a methylsulfonyl group attached to the same position. The papers discuss the structure of related compounds, such as the copper(II) complex of 3-methylpicolinic acid, which features a pyridine ring with a methyl group and carboxylate ligands coordinating to a copper center . This provides insight into the coordination chemistry that could be relevant for 3-(Methylsulfonyl)picolinic acid when interacting with metal ions.

Chemical Reactions Analysis

The chemical reactivity of 3-(Methylsulfonyl)picolinic acid would likely involve the functional groups present on the molecule. The papers describe various reactions involving sulfonyl and carboxyl groups, such as the formation of C-S bonds and cyclization reactions . These reactions could be pertinent when considering the reactivity of the sulfonyl group in 3-(Methylsulfonyl)picolinic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Methylsulfonyl)picolinic acid would be influenced by its functional groups. For example, the presence of the sulfonyl group could affect the acidity and solubility of the compound. The synthesis of picolinic acid derivatives, as mentioned in the papers, often involves conditions that could hint at the stability and solubility of these compounds . The electrochemical synthesis of 4-picolinic acid suggests that picolinic acid derivatives can be synthesized under specific electrochemical conditions, which may also apply to 3-(Methylsulfonyl)picolinic acid .

科学研究应用

提高微污染物的降解

一项研究展示了在高级氧化过程中使用吡啶-2-甲酸作为螯合剂来降解各种微污染物。该系统涉及过氧乙酸和铁,可快速降解亚甲蓝和萘普生等化合物,显示了吡啶-2-甲酸在环境应用中的潜力 (金等人,2022 年)。

甲酸脱氢反应中催化剂的稳定性

2023 年的研究引入了使用 N-(甲基磺酰基)-2-吡啶甲酰胺作为配体的新的 Ir 配合物,用于甲酸水溶液脱氢反应。这些配体衍生自吡啶甲酰胺的结构,突出了吡啶-2-甲酸衍生物在催化和能源相关反应中的作用 (郭等人,2023 年)。

荧光生物标记

2013 年的一项研究探索了使用含有镧系元素吡啶甲酸盐配合物的荧光二氧化硅纳米粒子进行光学生物标记。该研究展示了这些粒子在靶向细胞标记应用中的潜力,例如在白色念珠菌细胞中,其中包括甲基化二氧化硅等改性 (戈麦斯等人,2013 年)。

合成磺酰胺

2017 年,描述了一种使用 2-硝基查耳酮与元素硫在 3-甲基吡啶中加热来合成磺酰胺的方法。此过程有效地形成了磺酰胺中的几个键,展示了吡啶-2-甲酸衍生物在有机合成中的新应用 (阮和零售业,2017 年)。

烟酸和医药化学品的生产

2008 年的一项研究表明,烟酸(3-吡啶-2-甲酸)和其他含氮化学品可以使用开放结构的多相催化剂一步法生产。这种环保方法对精细化学品和药品的生产具有影响 (拉贾等人,2008 年)。

安全和危害

未来方向

属性

IUPAC Name |

3-methylsulfonylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-13(11,12)5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLMPPPFXKNYQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(N=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494108 |

Source

|

| Record name | 3-(Methanesulfonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfonyl)picolinic acid | |

CAS RN |

61830-06-6 |

Source

|

| Record name | 3-(Methanesulfonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)

![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)